molecular formula C25H24N2O2 B12031715 4-((4-Methylbenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide CAS No. 596101-08-5

4-((4-Methylbenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide

Cat. No.: B12031715
CAS No.: 596101-08-5
M. Wt: 384.5 g/mol
InChI Key: LPXSAKKHXUHFAV-YGCGRPBFSA-N
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Description

4-((4-Methylbenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound with the molecular formula C25H24N2O2 and a molecular weight of 384.482 g/mol This compound is known for its unique structural features, which include a benzohydrazide core substituted with a 4-methylbenzyl group and a 2-methyl-3-phenyl-2-propenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation of 4-methylbenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 2-methyl-3-phenyl-2-propenal under acidic or basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

4-((4-Methylbenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzyl)oxy)-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
  • 4-((4-Methylbenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

4-((4-Methylbenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

596101-08-5

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C25H24N2O2/c1-19-8-10-22(11-9-19)18-29-24-14-12-23(13-15-24)25(28)27-26-17-20(2)16-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,27,28)/b20-16-,26-17+

InChI Key

LPXSAKKHXUHFAV-YGCGRPBFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C(=C\C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

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